
diphospho heptaacyl lipid A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphospho heptaacyl lipid A is a member of lipid As.
科学研究应用
Biochemical Properties
Diphospho heptaacyl lipid A is characterized by its unique acyl chain composition and phosphorylation status. The heptaacyl structure typically consists of seven acyl chains attached to a glucosamine backbone, with two phosphate groups contributing to its overall charge and biological activity. This structural complexity allows it to interact effectively with various host immune receptors, particularly the Toll-like receptor 4 (TLR4), which mediates immune responses.
Table 1: Structural Characteristics of this compound
Component | Description |
---|---|
Acyl Chains | Seven acyl groups |
Backbone | Glucosamine |
Phosphate Groups | Two phosphates |
Biological Role | Immune modulation and signaling |
Immune Response Modulation
This compound is a potent activator of the TLR4-MD-2 receptor complex, triggering pro-inflammatory cytokine production. Research has shown that variations in lipid A structures can significantly influence immune responses. For instance, hexa-acylated forms tend to elicit stronger immune reactions compared to penta-acylated variants, which may be associated with immune evasion strategies employed by certain pathogens .
Therapeutic Potential
Given its role in modulating immune responses, this compound has been explored as a potential adjuvant in vaccine formulations. Its ability to enhance antigen presentation and stimulate T cell responses makes it a valuable candidate for improving vaccine efficacy against various infectious diseases . Furthermore, studies indicate that modifications to lipid A can lead to the development of novel immunotherapeutics aimed at treating conditions such as cancer and autoimmune diseases.
Case Study: Vaccine Development
A recent study investigated the incorporation of this compound into a vaccine against Francisella tularensis. The results demonstrated enhanced immunogenicity and protection in animal models, highlighting its potential as an effective adjuvant .
Pathogen Recognition
This compound is critical for the recognition of bacterial pathogens by the host immune system. Its structural variations are exploited by bacteria to evade host defenses. For example, Neisseria meningitidis produces penta-acylated lipid A variants that exhibit reduced immunogenicity, allowing for successful colonization and infection . Understanding these mechanisms is essential for developing targeted therapies against bacterial infections.
Lipidomics Research
The study of lipids, including this compound, has gained traction in the field of lipidomics. This research area focuses on how lipids influence cellular processes and disease states. For instance, alterations in lipid metabolism have been linked to various diseases such as cancer and neurodegenerative disorders . Investigating these relationships can provide insights into new therapeutic strategies.
Table 2: Lipid Variants and Their Biological Implications
Lipid Variant | Pathogen | Biological Implication |
---|---|---|
Hexa-acylated | E. coli | Strong pro-inflammatory response |
Penta-acylated | N. meningitidis | Immune evasion |
Tetra-acylated | Francisella novicida | No TLR4 response; potential pathogenicity |
属性
分子式 |
C110H208N2O26P2 |
---|---|
分子量 |
2036.8 g/mol |
IUPAC 名称 |
[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1 |
InChI 键 |
VOXDTCSXQHOYKC-FHXZEESPSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。